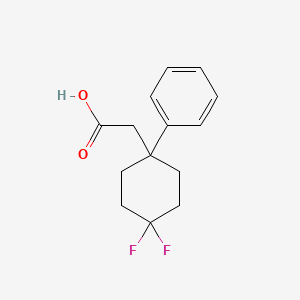
2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid is a versatile chemical compound with intriguing properties that make it suitable for various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclohexanone and phenylmagnesium bromide.
Grignard Reaction: Phenylmagnesium bromide reacts with 4,4-difluorocyclohexanone to form 4,4-difluoro-1-phenylcyclohexanol.
Oxidation: The alcohol group in 4,4-difluoro-1-phenylcyclohexanol is oxidized to form 4,4-difluoro-1-phenylcyclohexanone.
Acetic Acid Addition: Finally, acetic acid is added to the 4,4-difluoro-1-phenylcyclohexanone to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反応の分析
Types of Reactions
2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4,4-Difluorocyclohexyl)acetic acid
- 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid
- 2-(4,4-Difluoro-1-ethylcyclohexyl)acetic acid
Uniqueness
2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid is unique due to its phenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the phenyl group or have different substituents, leading to variations in reactivity and applications.
特性
IUPAC Name |
2-(4,4-difluoro-1-phenylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O2/c15-14(16)8-6-13(7-9-14,10-12(17)18)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKLRXBIYRSBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)
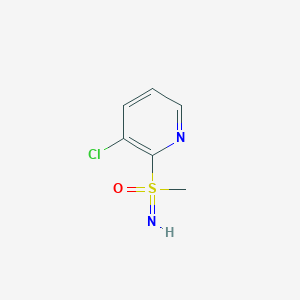
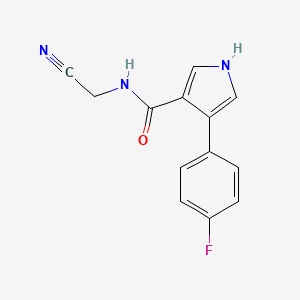
![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)
![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)
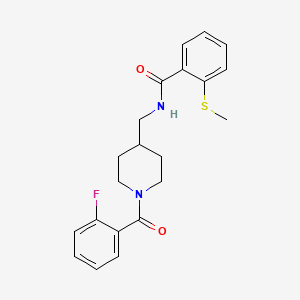
![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)
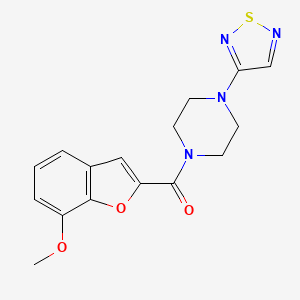
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B3001935.png)
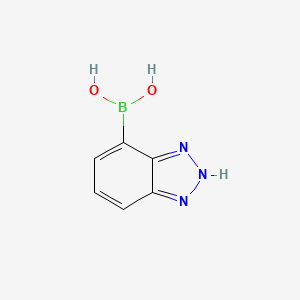
![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)
![ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B3001941.png)
![2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B3001942.png)
